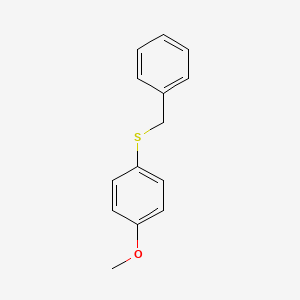

Benzyl 4-methoxyphenyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUMXGHTTKUDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447720 | |

| Record name | 4-benzylsulfanylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-24-8 | |

| Record name | 4-benzylsulfanylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Methoxyphenyl Sulfide

Direct Synthesis Strategies

Direct synthesis strategies for Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) primarily rely on fundamental organic reactions that form the carbon-sulfur bond. These methods are often straightforward and utilize readily available starting materials.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone in the synthesis of sulfides, including Benzyl 4-methoxyphenyl sulfide. This approach typically involves the reaction of a sulfur-based nucleophile with an electrophilic benzyl derivative. A common method is the benzylation of 4-methoxybenzenethiolate. rsc.org In this reaction, 4-methoxybenzenethiol (B147237) is treated with a base, such as sodium hydroxide (B78521) or sodium hydride, to generate the corresponding thiolate anion. rsc.org This highly nucleophilic thiolate then attacks a benzyl halide, such as benzyl bromide or benzyl chloride, in a classic SN2 reaction to form the desired sulfide. rsc.orgresearchgate.net The efficiency of this reaction can be high, with one study reporting a 95% yield when using 4-methoxybenzenethiol, 4-nitrobenzyl bromide, and aqueous sodium hydroxide in dioxane. rsc.org

Another variation of this approach involves the use of phosphinic acid thioesters. In this method, a phosphinic acid thioester acts as a sulfur donor, which reacts with a benzyl derivative. rsc.org This strategy offers an alternative to the use of odorous thiols.

The following table summarizes representative examples of nucleophilic substitution reactions for the synthesis of benzyl aryl sulfides.

| Sulfur Source | Benzyl Derivative | Base/Solvent | Yield (%) | Reference |

| 4-Methoxybenzenethiol | 4-Nitrobenzyl bromide | NaOH (aq) / Dioxane | 95 | rsc.org |

| 4-Methoxybenzenethiol | 4-Methoxy-α-methylbenzyl chloride | NaH / Hexane | 57 | rsc.org |

Coupling Reactions for Carbon-Sulfur Bond Formation

Coupling reactions provide another direct route to this compound by forming the crucial carbon-sulfur bond. These reactions often involve the use of a metal catalyst to facilitate the bond formation between an aryl sulfur compound and a benzyl derivative.

A notable example is the Chan-Lam coupling reaction, which typically uses a copper catalyst to couple a sulfur source with an organoboron compound. polyu.edu.hk While often used for diaryl sulfides, this methodology can be adapted for the synthesis of benzyl aryl sulfides. The reaction can utilize sodium aryl sulfinates as the sulfenylating agent in the presence of a copper catalyst and a reducing agent like potassium sulfite. polyu.edu.hk

Another approach involves the visible-light-promoted thiolation of benzyl chlorides with thiosulfonates. This method can proceed without a metal catalyst or a photocatalyst, relying on the formation of an electron donor-acceptor complex to generate the necessary radical intermediates for the C-S bond formation. organic-chemistry.orgacs.org

Catalytic Synthesis Routes

Catalytic methods offer advanced and often more efficient pathways for the synthesis of this compound. These routes can provide higher yields, better selectivity, and milder reaction conditions compared to some direct synthesis strategies.

Transition Metal-Catalyzed Preparations

Transition metals, particularly copper and palladium, play a significant role in catalyzing the formation of the C-S bond in this compound. jcsp.org.pkorganic-chemistry.org Copper-catalyzed reactions are quite common, often utilizing a copper salt like cuprous iodide (CuI) or copper(II) oxide in the presence of a ligand. jcsp.org.pkorganic-chemistry.orgthieme-connect.com For instance, a copper-catalyzed coupling of phenyl dithiocarbamates with benzyl halides has been reported as an efficient, odorless method for preparing benzyl phenyl sulfides. thieme-connect.com In one specific example, the reaction of a dithiocarbamate (B8719985) with a benzyl halide in the presence of 10 mol% CuCl and cesium carbonate as a base in acetonitrile (B52724) at 110°C yielded this compound in 80% yield. thieme-connect.com

Palladium-catalyzed reactions also provide a powerful tool for C-S bond formation. These reactions often involve the cross-coupling of a sulfur-containing compound with a benzyl derivative. organic-chemistry.org A novel approach involves a tricatalytic cycle using a palladium catalyst for the debenzylative synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides, which proceeds through α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org

The following table presents examples of transition metal-catalyzed syntheses of benzyl aryl sulfides.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| CuCl (10 mol%), Cs₂CO₃ | Phenyl dithiocarbamate, Benzyl halide | CH₃CN, 110°C, 2h | 80 | thieme-connect.com |

| CuFe₂O₄ | Aryl halide, S₈, Na₂CO₃ | PEG, 40°C | Not specified | nanomaterchem.com |

| CuI, DMEDA | Hetero-aryl thiol, Aryl iodide | Dioxane | Good | jcsp.org.pk |

Organocatalytic Systems in this compound Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalytic methods. scispace.com In the context of this compound synthesis, organocatalysts can facilitate the reaction under mild conditions. For example, the direct C-H arylation of benzyl ethers has been achieved using photoredox organocatalysis, which combines a photoredox catalyst with a thiol that acts as a hydrogen atom transfer (HAT) reagent. researchgate.net This approach allows for the direct functionalization of C-H bonds, which is a highly atom-economical process. While specific examples for this compound are not extensively detailed, the general methodology is applicable. researchgate.net

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for compounds like this compound. researchgate.netmdpi.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. The use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts are all in line with green chemistry. organic-chemistry.orgresearchgate.net

For example, a microwave-promoted C-S bond formation between thiols and aryl iodides catalyzed by copper(II) oxide and 1,10-phenanthroline (B135089) has been developed to proceed in water, offering a greener alternative to traditional organic solvents. organic-chemistry.org Furthermore, the use of elemental sulfur (S₈) as a sulfur source in the presence of a magnetic nanocatalyst like CuFe₂O₄ in polyethylene (B3416737) glycol (PEG) represents another green approach. nanomaterchem.com The catalyst can be easily recovered using a magnet and reused, and PEG is a biodegradable and non-toxic solvent. nanomaterchem.com

The development of solvent-free reaction conditions is another key aspect of green chemistry. rsc.org For instance, the efficient reaction of benzylic alcohols with thiols catalyzed by 2-amino-5-phenyl-1,3,4-thiadiazole (TAPC) can be performed under metal-free and solvent-free conditions. organic-chemistry.org

Precursor Functionalization and Derivatization Approaches

Precursor functionalization and derivatization represent a versatile and widely employed strategy for the synthesis of this compound. This approach involves the reaction of two precursor molecules, one contributing the benzyl group and the other providing the 4-methoxyphenylthio moiety. The key to these syntheses is the appropriate functionalization of the precursors to facilitate the carbon-sulfur (C-S) bond formation.

A common and traditional method involves the reaction of a benzyl halide with a pre-formed 4-methoxybenzenethiolate. The thiolate is typically generated in situ by treating 4-methoxybenzenethiol with a base. This nucleophilic substitution reaction is a straightforward and effective way to obtain the desired sulfide.

Recent advancements have focused on developing more efficient and environmentally benign methods, often utilizing transition metal catalysts or alternative activating agents to promote the C-S bond formation. These methods may involve precursors with different functional groups, expanding the scope and applicability of the synthesis.

One-pot methodologies have also gained attention, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. rsc.org This approach improves efficiency by reducing the number of purification steps and minimizing solvent waste. For instance, a one-pot synthesis can convert benzyl halides into unsymmetrical sulfides, avoiding the use of foul-smelling thiols directly. rsc.org

Cross-coupling reactions are a powerful tool for forming C-S bonds. These reactions typically involve a transition metal catalyst, such as copper or palladium, to couple a benzyl derivative with a sulfur-containing precursor.

A study by Jafarpour and colleagues described a simple procedure for synthesizing unsymmetrical diaryl sulfides from arylhydrazines and aryl thiols at room temperature. mdpi.com While this specific example pertains to diaryl sulfides, the underlying principle of activating a precursor for C-S coupling is relevant.

Another approach involves the use of sulfonyl hydrazides as thiol substitutes in a copper-catalyzed cross-coupling reaction with benzyl halides under microwave irradiation. organic-chemistry.org This method offers the advantage of using stable and easy-to-handle sulfonyl hydrazides.

The use of arylboronic acids as precursors has also been explored. A coupling reaction of arylboronic acids with thiols can be catalyzed by CoCuFe2O4 nanoparticles to produce unsymmetrical sulfides. mdpi.com

A notable development is the deaminative C-S coupling of benzyl amines and aryl thiols, which provides a route to various benzylic sulfides. mdpi.com

Detailed findings from selected studies are presented in the table below:

| Benzyl Precursor | Sulfur Precursor | Catalyst/Reagent | Conditions | Yield | Reference |

| Benzyl bromide | Potassium thioacetate (B1230152) (PTA) | K2CO3 | Methanol, Room Temperature | Good to Excellent | rsc.org |

| Benzyl halide | Sulfonyl hydrazide | [DBU][HOAc], CuI | Microwave | Not specified | organic-chemistry.org |

| Benzyl amine | Aryl thiol | Not specified | Not specified | Good | mdpi.com |

This table provides a summary of different precursor functionalization approaches for the synthesis of benzyl sulfides. The specific synthesis of this compound would involve the use of 4-methoxy substituted precursors.

To address the unpleasant odor and potential health issues associated with thiols, thiol-free synthetic methods have been developed. These methods often generate the sulfur nucleophile in situ from an odorless precursor.

One such method involves a one-pot reaction of benzyl bromides with potassium thioacetate (PTA) in the presence of a base. rsc.org This strategy avoids the direct handling of thiols and is considered more environmentally benign. The reaction proceeds through the formation of a thioacetate intermediate, which then reacts further to yield the sulfide. rsc.org

Another innovative approach utilizes aryl dithiocarbamates and benzyl halides as starting materials. organic-chemistry.org This copper-catalyzed reaction provides an odorless and efficient route to benzyl phenyl sulfides. organic-chemistry.org

The table below summarizes key aspects of thiol-free synthetic strategies:

| Benzyl Precursor | Sulfur Source | Catalyst/Reagent | Conditions | Yield | Reference |

| Benzyl bromide | Potassium thioacetate (PTA) | K2CO3 | Methanol, Room Temperature | Good to Excellent | rsc.org |

| Benzyl halide | Aryl dithiocarbamate | CuCl, Cs2CO3 | Not specified | Good | organic-chemistry.org |

This table illustrates thiol-free methods for synthesizing benzyl sulfides. For this compound, appropriate 4-methoxy substituted precursors would be used.

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Methoxyphenyl Sulfide

Oxidation Reactions

The sulfur atom in Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) can be readily oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidizing agent employed.

Sulfoxide Formation

The oxidation of Benzyl 4-methoxyphenyl sulfide to its corresponding sulfoxide is a common transformation. Various methods have been developed to achieve this conversion with high selectivity. One notable method involves photooxidation. When this compound is subjected to photooxidation sensitized by titanium dioxide (TiO₂) in acetonitrile (B52724), the primary product is Benzyl 4-methoxyphenyl sulfoxide. researchgate.netacs.orgunipg.it This reaction proceeds through the formation of a sulfide radical cation, which can then be oxidized to the sulfoxide. researchgate.net

Another approach utilizes p-xylylenebis(triphenylphosphonium tribromide) (XBTPPTB) as an oxidizing agent. This reagent allows for the selective conversion of sulfides to sulfoxides under reflux conditions, typically in acetonitrile. The reaction generally completes within 2 to 2.5 hours, and importantly, no overoxidation to the sulfone is observed. ijnc.ir

| Oxidation Method | Oxidizing System | Solvent | Outcome | Reference |

| Photocatalytic Oxidation | TiO₂, light | Acetonitrile | Major product is the corresponding sulfoxide. | researchgate.netacs.org |

| Chemical Oxidation | p-xylylenebis(triphenylphosphonium tribromide) | Acetonitrile | Selective formation of sulfoxide, no sulfone detected. | ijnc.ir |

| Chemical Oxidation | Calcium Hypochlorite (B82951), moist Alumina (B75360) | Dichloromethane | High chemoselectivity and yield of sulfoxide. | thieme-connect.de |

This table presents various methodologies for the oxidation of sulfides to sulfoxides, including conditions applicable to this compound.

Sulfone Formation

Further oxidation of the sulfide or the intermediate sulfoxide leads to the formation of Benzyl 4-methoxyphenyl sulfone. This transformation requires stronger oxidizing conditions or more potent reagents compared to sulfoxide formation. A common and effective method involves the use of hydrogen peroxide (H₂O₂). The reaction can be carried out without organic solvents and catalysts, though the use of metal oxide catalysts like sodium tungstate (B81510) can enhance the reaction's efficiency and selectivity for either the sulfoxide or the sulfone. rsc.orggoogle.com For instance, the oxidation of sulfides to sulfones can be achieved with a 30% aqueous solution of H₂O₂. rsc.org

An alternative method employs an in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents like acetonitrile or ethyl acetate (B1210297). This system has proven to be highly efficient and selective for the oxidation of various sulfides to their corresponding sulfones, often in high yields. mdpi.comresearchgate.net

| Oxidation Method | Oxidizing System | Solvent | Key Features | Reference |

| Hydrogen Peroxide | 30% aq. H₂O₂ | None | Solvent- and halogen-free conditions. | rsc.org |

| Hydrogen Peroxide with Catalyst | H₂O₂, metal oxide (e.g., Na₂WO₄) | Varies | Good selectivity for sulfone formation. | google.com |

| In situ Chlorine Dioxide | NaClO₂, HCl | Acetonitrile/Ethyl Acetate | High yields and selectivity for sulfones under mild conditions. | mdpi.comresearchgate.net |

This table summarizes effective methods for the oxidation of sulfides to sulfones.

Selective Oxidation Methodologies and Chiral Induction

The synthesis of chiral, non-racemic sulfoxides is a significant area of research, as these compounds are valuable intermediates in asymmetric synthesis. The oxidation of prochiral sulfides like this compound presents an opportunity for enantioselective transformation. Transition metal catalysts, particularly those based on titanium and vanadium, are commonly used for this purpose. acs.org

A well-studied system for the asymmetric oxidation of aryl benzyl sulfides involves titanium complexes with chiral diol ligands, such as hydrobenzoin (B188758) or derivatives of BINOL. acs.orgucc.ie For example, using a titanium complex with (R,R)-hydrobenzoin as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, aryl benzyl sulfides can be converted to their corresponding sulfoxides with high yields (up to 92%) and excellent enantioselectivity (84% to >98% ee). acs.orgnih.gov The stereochemical outcome is rationalized by the formation of diastereomeric octahedral adducts between the titanium complex, the sulfide, and the hydroperoxide. acs.orgnih.gov

The choice of solvent, temperature, and the specific structure of the chiral ligand can significantly influence both the yield and the enantiomeric excess (ee) of the resulting sulfoxide. researchgate.net

This table highlights key catalytic systems used for the asymmetric oxidation of aryl benzyl sulfides, demonstrating the potential for high chiral induction.

Carbon-Sulfur Bond Cleavage Reactions

Besides reactions at the sulfur atom, this compound can undergo cleavage of its carbon-sulfur (C-S) bonds. These reactions can be initiated by light or mediated by chemical reagents, leading to a variety of products.

Photoinduced Carbon-Sulfur Bond Cleavage Mechanisms

Upon irradiation, typically with UV light (e.g., 254 nm), benzyl sulfides can undergo efficient homolytic cleavage of the C-S bond. researchgate.net This process generates a benzyl radical and a thiyl radical. The fate of these radical intermediates depends on the reaction conditions. In the context of photoinduced electron transfer using a sensitizer, the initially formed sulfide radical cation can undergo C-S bond cleavage. researchgate.net For benzyl phenyl sulfides, this cleavage competes with other pathways like C-H bond deprotonation and S-oxidation. researchgate.netcmu.edu

The photoinduced C-S bond cleavage can be a key step in various synthetic transformations. For instance, photocatalytic systems can facilitate the cross-coupling of the resulting radical fragments with other molecules. beilstein-journals.org The mechanism often involves the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation, initiates a single electron transfer (SET) process, leading to the generation of the radical intermediates that drive the C-S bond scission. acs.orgrsc.org

Alternative Cleavage Pathways

Beyond photochemistry, C-S bond cleavage in benzyl sulfides can be achieved through other means. Transition metal-catalyzed reactions offer a powerful strategy for C-S bond activation and cleavage. dicp.ac.cn For example, a palladium-catalyzed tricatalytic cycle has been developed for the debenzylative synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides. This process involves the sequential α-arylation of the sulfide, C-S bond cleavage, and subsequent C-S bond formation. organic-chemistry.org

Another set of reactions involves the transformation of the sulfide into a sulfoxide or a sulfonium (B1226848) salt, which then undergoes cleavage. The Pummerer reaction and its variants represent a classic example where a sulfoxide, upon activation with an acid anhydride, rearranges to form an α-acyloxy sulfide, effectively involving a formal C-S bond manipulation. nih.govacs.org In some cases, Pummerer-type reactions can lead to fragmentation where the sulfur-containing group is eliminated entirely. nih.govacs.org Microbial degradation pathways have also been observed where benzyl sulfide undergoes oxidative cleavage of the C-S bond to yield products like benzaldehyde (B42025) and benzyl mercaptan. envipath.org

Electron Transfer Processes and Radical Cation Intermediates

The study of electron transfer processes involving this compound has revealed the formation of radical cation intermediates, which are central to its chemical reactivity. researchgate.netcmu.edursc.org These processes are often initiated through photoinduced electron transfer or electrochemical oxidation. researchgate.netscispace.com

When this compound undergoes one-electron oxidation, it forms a radical cation. researchgate.net This intermediate is characterized by significant charge and spin delocalization over both the phenyl ring and the sulfur atom. researchgate.net The fate of this radical cation is dependent on the reaction conditions and the presence of other reagents. cmu.edursc.org

Several reaction pathways are available to the this compound radical cation, including C-S bond cleavage, C-H bond deprotonation, and nucleophilic attack at the sulfur atom. cmu.eduscispace.com The competition between these pathways dictates the final product distribution. For instance, in the presence of a strong base, C-H deprotonation is often favored. cmu.edu However, the presence of a 4-methoxy group on the phenyl ring attached to the sulfur atom can significantly alter the reactivity, favoring nucleophilic attack at the sulfur and C-S bond cleavage over deprotonation. scispace.com

In photooxidation studies using sensitizers like 9,10-dicyanoanthracene (B74266) (DCA) or N-methylquinolinium (NMQ+), the formation of the sulfide radical cation is a key step. researchgate.netacs.org In acetonitrile, the photooxidation of similar benzyl methyl sulfides in the presence of N-methoxy phenanthridinium hexafluorophosphate (B91526) leads to the formation of the corresponding benzaldehyde, which is proposed to occur via deprotonation of the sulfide radical cation. researchgate.net Laser flash photolysis experiments have provided evidence for the formation of a dimeric form of the sulfide radical cation. researchgate.net

The table below summarizes the outcomes of different photooxidation reactions involving aryl benzyl sulfides.

| Sensitizer/Conditions | Substrate | Major Products | Proposed Pathway |

| TiO2/Ag2SO4 in MeCN | This compound | Corresponding sulfoxide | S-oxidation. acs.org |

| 9,10-dicyanoanthracene/O2 in MeCN | Benzyl phenyl sulfides | Benzylic products, Benzaldehydes, Sulfoxides | C-S bond cleavage, C-H bond cleavage, S-oxidation. researchgate.net |

| N-methoxy phenanthridinium hexafluorophosphate in CH3CN | 4-Methoxybenzyl methyl sulfide | 4-Methoxybenzaldehyde | Deprotonation of sulfide radical cation. researchgate.net |

Electrophilic Aromatic Substitution Reactions of the Methoxy-substituted Phenyl Ring

The methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. libretexts.orgcymitquimica.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the reaction. msu.edu

The increased electron density is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, electrophiles will preferentially attack these positions. libretexts.org The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided context, the principles of electrophilic substitution on anisole (B1667542) (methoxybenzene) are well-established and serve as a guide. libretexts.orgmsu.edu For example, nitration of anisole typically yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product due to less steric hindrance. libretexts.org Similarly, Friedel-Crafts acylation of anisole predominantly gives the para-substituted product. libretexts.org

The table below illustrates the directing effects of the methoxy group in typical electrophilic aromatic substitution reactions of anisole.

| Reaction | Electrophile | Product Distribution |

| Nitration | NO2+ | ~30-40% ortho, ~60-70% para. libretexts.org |

| Friedel-Crafts Acylation | RCO+ | ~5-10% ortho, ~90-95% para. libretexts.org |

Nucleophilic Attack at the Sulfur Center

The sulfur atom in this compound is a nucleophilic center and can be attacked by various electrophiles. libretexts.org The nucleophilicity of sulfur is generally greater than that of oxygen in analogous compounds like ethers. libretexts.org This enhanced nucleophilicity allows sulfides to react with alkyl halides to form sulfonium salts. libretexts.org

In the context of its radical cation, nucleophilic attack at the sulfur atom becomes a significant reaction pathway. cmu.eduscispace.com This is particularly evident in the anodic oxidation of this compound in the presence of acetate, where the corresponding sulfoxide and benzyl acetate are formed. scispace.com This indicates that attack at the sulfur atom (leading to the sulfoxide) competes with C-S bond cleavage. scispace.com

The formation of sulfoxides from sulfides is a common oxidative transformation. acs.orgthieme-connect.de For instance, the photooxidation of this compound sensitized by TiO2 in the presence of Ag2SO4 yields the corresponding sulfoxide as the major product. acs.org This suggests that under these conditions, nucleophilic attack by an oxygen source (or an equivalent process) on the sulfur of the radical cation is a dominant pathway. acs.org The use of reagents like calcium hypochlorite on moist alumina can also achieve the oxidation of a 4-methoxyphenyl sulfide to its sulfoxide, a reaction that proceeds via nucleophilic attack at the sulfur. thieme-connect.de

Spectroscopic and Structural Elucidation of Benzyl 4 Methoxyphenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy of Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) reveals distinct signals corresponding to the different types of protons in the molecule. The spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), show signals for the aromatic protons of the benzyl and 4-methoxyphenyl groups, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) protons.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.13-7.29 ppm. rsc.orgrsc.org The protons on the 4-methoxyphenyl group show two distinct doublets. The protons ortho to the sulfur atom resonate at approximately δ 7.08-7.29 ppm, while the protons ortho to the methoxy group appear at around δ 6.69-6.83 ppm. rsc.orgrsc.org The methylene protons (-CH₂-) of the benzyl group are observed as a singlet at approximately δ 3.89-3.99 ppm. rsc.orgrsc.org The three protons of the methoxy group (-OCH₃) give a sharp singlet at around δ 3.66-3.78 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Chemical Shifts for Benzyl 4-methoxyphenyl sulfide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzyl Aromatic | 7.13-7.29 | m | rsc.orgrsc.org |

| 4-methoxyphenyl Aromatic (ortho to S) | 7.08-7.29 | m | rsc.orgrsc.org |

| 4-methoxyphenyl Aromatic (ortho to OCH₃) | 6.69-6.83 | d | rsc.orgrsc.org |

| Methylene (-CH₂-) | 3.89-3.99 | s | rsc.orgrsc.org |

| Methoxy (-OCH₃) | 3.66-3.78 | s | rsc.orgrsc.org |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) in CDCl₃. m = multiplet, d = doublet, s = singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom.

The carbon atoms of the 4-methoxyphenyl ring show signals at approximately δ 159.2 (C-O), 134.1 (C-S), 126.1 (quaternary carbon), and 114.5 ppm (C-H). rsc.org The carbons of the benzyl group are found at approximately δ 138.1 (quaternary carbon), 128.9, 128.6, and 127.0 ppm. rsc.org The methylene carbon gives a signal at around δ 41.3 ppm, and the methoxy carbon resonates at approximately δ 55.3 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-O (4-methoxyphenyl) | 159.2 | rsc.org |

| Quaternary C (Benzyl) | 138.1 | rsc.org |

| C-S (4-methoxyphenyl) | 134.1 | rsc.org |

| Aromatic CH (Benzyl) | 128.9 | rsc.org |

| Aromatic CH (Benzyl) | 128.6 | rsc.org |

| Aromatic CH (Benzyl) | 127.0 | rsc.org |

| Quaternary C (4-methoxyphenyl) | 126.1 | rsc.org |

| Aromatic CH (4-methoxyphenyl) | 114.5 | rsc.org |

| Methoxy (-OCH₃) | 55.3 | rsc.org |

| Methylene (-CH₂-) | 41.3 | rsc.org |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) in CDCl₃.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR spectra. COSY spectra would show correlations between coupled protons, for instance, between the aromatic protons on each ring. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the methylene and methoxy groups, as well as the aromatic C-H signals.

¹³C NMR Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. rsc.orgrsc.org

Key IR absorptions include C-H stretching vibrations for the aromatic rings around 3067 cm⁻¹ and for the aliphatic methylene and methoxy groups between 2835 and 2966 cm⁻¹. rsc.orgnih.gov Aromatic C=C stretching vibrations are observed in the 1593-1453 cm⁻¹ region. rsc.orgrsc.org The characteristic C-O-C stretching of the methoxy group appears as strong bands around 1241-1285 cm⁻¹ and 1026-1032 cm⁻¹. rsc.orgrsc.org The C-S stretching vibration is typically weaker and found at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3067 | nih.gov |

| Aliphatic C-H Stretch | 2835-2966 | rsc.orgnih.gov |

| Aromatic C=C Stretch | 1453-1593 | rsc.orgrsc.org |

| C-O-C Stretch (Aromatic Ether) | 1241-1285 | rsc.orgrsc.org |

| C-O-C Stretch (Aromatic Ether) | 1026-1032 | rsc.orgrsc.org |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (230.33 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For example, the [M+Na]⁺ adduct has a calculated m/z of 253.0658, with experimental values found to be very close to this. rsc.org

Common fragmentation patterns would involve the cleavage of the benzylic C-S bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 4-methoxyphenylthio radical, or the 4-methoxyphenylthiolate anion.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound itself was not found in the search results, related structures have been analyzed. For instance, the crystal structure of a derivative, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, reveals that the benzyl ring and the methylenesulfanyl moiety are nearly perpendicular to each other. iucr.org In the crystal lattice of this related compound, molecules are linked by various hydrogen-bonding interactions, forming a three-dimensional network. iucr.org

Theoretical and Computational Chemistry Studies on Benzyl 4 Methoxyphenyl Sulfide

Density Functional Theory (DFT) Calculationsresearchgate.netbohrium.com

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878), DFT calculations are instrumental in predicting a wide range of properties, from molecular geometry to spectroscopic behavior. bohrium.com Functionals like B3LYP are commonly paired with basis sets such as 6-31G or 6-311G to achieve a balance between accuracy and computational cost. ijcce.ac.irresearchgate.netepstem.net These calculations are foundational for a deeper understanding of the molecule's intrinsic characteristics.

Geometry Optimization and Molecular Conformation Analysismdpi.com

Geometry optimization calculations are performed to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum. mdpi.com For molecules like Benzyl 4-methoxyphenyl sulfide, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Theoretical calculations are typically performed on a single molecule in the gaseous phase, whereas experimental data, such as that from X-ray crystallography, reflects the molecule's structure in the solid state. ijcce.ac.ir Differences between the calculated and experimental parameters are often attributed to the influence of intermolecular interactions and crystal packing effects in the solid state. ijcce.ac.irmdpi.comaun.edu.eg For instance, a study on a related indole (B1671886) derivative found that the preference for a specific isomer in the crystal was driven by strong hydrogen bonding, a factor not present in gas-phase calculations. aun.edu.eg The optimized geometry is confirmed as a true energy minimum when no imaginary frequencies are found in the subsequent vibrational frequency calculation. dergipark.org.tr

Below is an example of a data table that compares theoretical and experimental geometric parameters, a common practice in computational studies.

| Parameter | Bond/Angle | Calculated (DFT) Value | Experimental (X-ray) Value |

| Bond Length | C-S | 1.81 Å | 1.79 Å |

| Bond Length | C=C (Aromatic) | 1.40 Å | 1.39 Å |

| Bond Angle | C-S-C | 103.5° | 101.7° |

| Dihedral Angle | C-C-S-C | 85.0° | 75.2° |

| Note: The values in this table are illustrative and represent the type of data generated in a comparative study of a molecule like this compound. |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)niscpr.res.inmdpi.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.eg The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical properties. tandfonline.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. tandfonline.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

The table below illustrates the kind of data derived from a typical FMO analysis.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -5.2 to -6.5 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 2.7 to 4.0 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 1.35 to 2.0 |

| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -3.35 to -4.5 |

| Electronegativity | χ = -µ | 3.35 to 4.5 |

| Note: The values are representative examples for organic molecules studied with DFT. |

Prediction of Spectroscopic Parametersmdpi.com

DFT calculations are widely used to predict and help interpret experimental spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netepstem.net Theoretical vibrational frequencies are calculated from the optimized molecular geometry. epstem.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9612) to improve agreement with experimental data. tandfonline.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.nettandfonline.com Comparing the computed NMR data with experimental spectra helps in the definitive assignment of chemical structures. epstem.net

Quantum Chemical Investigationsmdpi.com

Beyond DFT, a broader range of quantum chemical methods can be applied to study this compound. These include semi-empirical methods like AM1 and PM3, which are computationally less expensive than DFT and can be used for larger systems or for initial explorations of molecular properties. researchgate.net These methods can also be used to calculate molecular geometry, HOMO-LUMO energy gaps, and other electronic properties like ionization energy and electron affinity. researchgate.net While generally less accurate than DFT, they can provide valuable qualitative insights and trends. researchgate.net

Computational Elucidation of Reaction Mechanismsscielo.br

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing insights that are often inaccessible through experimental means alone. scielo.brchemrxiv.org For reactions involving this compound or related sulfur compounds, DFT calculations can map out the entire reaction pathway. chemrxiv.org This involves locating transition states, calculating activation energies, and identifying reaction intermediates. chemrxiv.orgkiku.dk

For example, computational studies on the reactions of elemental sulfur with nucleophiles have shown that intramolecular cyclization is often the most favorable decomposition pathway for polysulfide intermediates. chemrxiv.org In another study of a benzylic rearrangement, computational results supported an ionic reaction mechanism by demonstrating that the rate-determining step is the formation of a tight ion pair. kiku.dk Such studies allow chemists to understand reaction outcomes, rationalize product distributions, and design more efficient synthetic routes. scielo.br

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. nih.gov Understanding these interactions is crucial for predicting crystal structure and material properties. For this compound, these interactions would likely include C-H···π interactions and potentially weak hydrogen bonds.

Advanced Applications in Organic Synthesis

Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) as a Precursor for Complex Molecules

The intrinsic reactivity of the sulfide bond and the potential for functionalization of its aromatic rings position Benzyl 4-methoxyphenyl sulfide as a key starting material for synthesizing more elaborate molecules. A facile one-pot synthesis method, which involves the reaction of 4-bromoanisole (B123540) with n-butyllithium in the presence of sulfur, followed by the addition of benzyl bromide, can produce this compound in high yields (92%). mdma.ch This accessibility facilitates its use in more complex synthetic endeavors.

Derivatization for Drug Analog Synthesis

The core structure of benzyl aryl sulfides is a valuable scaffold in medicinal chemistry. By modifying the substituents on the aromatic rings, chemists can generate libraries of drug analogs to screen for biological activity. While direct derivatization of this compound for drug development is a subject of ongoing research, studies on closely related benzyl phenyl sulfide derivatives highlight the potential of this class of compounds.

For instance, several series of benzyl phenyl sulfide derivatives have been synthesized and evaluated for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to public health. These studies demonstrate that modifications to the benzyl and phenyl rings can lead to compounds with potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 2-64 μg/mL. The mechanism of action for some of these analogs involves the disruption of the bacterial cell membrane. The selective toxicity of these compounds between bacterial and mammalian cells underscores the therapeutic potential of this structural class.

Building Block in Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. The properties of MOFs are dictated by the geometry and functionality of these organic building blocks. For a molecule like this compound to serve as a linker in a MOF, it would typically require modification to include coordinating functional groups, such as carboxylic acids or nitrogen-containing heterocycles, which can bind to the metal centers.

Currently, the direct use of this compound as a primary building block in MOF synthesis is not widely documented in the literature. However, its robust diaryl ether/sulfide backbone makes it an attractive candidate for derivatization into a bespoke linker. Functionalization could be achieved by introducing carboxylate groups onto one or both of the phenyl rings, transforming the inert sulfide into a multitopic linker capable of forming extended, porous networks. The inherent angle of the C-S-C bond and the rotational freedom of the phenyl rings could lead to novel network topologies not accessible with more rigid, linear linkers.

Role in Stereoselective Synthesis of Sulfide Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Benzyl aryl sulfides, including this compound, serve as important substrates in reactions that generate chiral sulfide derivatives, most notably chiral sulfoxides.

The photocatalytic oxidation of this compound has been shown to yield the corresponding sulfoxide (B87167) as the major product. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The development of stereoselective methods for this transformation is of significant interest. Asymmetric oxidation of prochiral sulfides is a powerful strategy for accessing enantiomerically enriched sulfoxides, which are themselves valuable chiral auxiliaries and pharmacophores. Research has shown that benzyl aryl sulfides are particularly effective substrates for such oxidations, often proceeding with high yields and excellent enantioselectivity.

| Reaction Type | Substrate Class | Key Reagents/Catalyst | Product Type | Reported Efficiency |

|---|---|---|---|---|

| Asymmetric Oxidation | Benzyl aryl sulfides | Titanium catalyst, tert-butyl hydroperoxide (TBHP) | Chiral Sulfoxides | Yields up to 92%, enantiomeric excess (ee) 84 to >98% |

| Photocatalytic Oxidation | This compound | TiO₂, Ag₂SO₄ | Sulfoxide | Major product observed |

Supramolecular Assembly Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and chalcogen bonds. The way molecules recognize each other and self-assemble into larger, ordered structures is fundamental to crystal engineering and the design of new materials.

Thioethers, like this compound, are of growing interest in this field. aip.orgresearchgate.netaip.org The sulfur atom can participate in so-called chalcogen bonds, where it acts as an electron-density donor to an electrophilic region on an adjacent molecule. Furthermore, the two aromatic rings provide surfaces for π-π stacking and can act as donors or acceptors in C-H···π interactions.

Studies on the self-assembly of thioethers on surfaces, such as gold, have revealed that they form highly ordered arrays. aip.orgresearchgate.netaip.org The structure of these assemblies is highly sensitive to subtle changes in the molecule's architecture. aip.org While the specific crystal engineering studies of this compound are not extensively detailed, research on analogous structures containing benzylsulfanyl moieties shows that the sulfur atom and phenyl groups are key participants in directing the formation of the extended solid-state structure. rsc.org These interactions collectively guide the assembly into specific three-dimensional architectures, highlighting the potential of this compound as a programmable tecton (building block) for designing novel supramolecular systems. aip.orgresearchgate.netaip.org The conjugation of aromatic thioethers to peptides has also been explored to create self-assembling supramolecular polymers in water. rsc.org

Electrochemical Investigations of Benzyl 4 Methoxyphenyl Sulfide

Redox Potentials and Electrochemical Behavior

The electrochemical behavior of Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) has been investigated using techniques such as cyclic voltammetry (CV). These studies are crucial for determining the oxidation potential, which indicates the ease with which the molecule donates an electron.

In a specific study, the oxidation potential of benzyl(4-methoxyphenyl)sulfane was measured. rsc.org The analysis was performed in a solution of 1,2-dichloroethane (B1671644) (DCE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) as the supporting electrolyte. rsc.org Using a glassy carbon working electrode, a platinum wire counter electrode, and a silver-silver chloride (Ag/AgCl) reference electrode, the oxidation potential was determined. rsc.org

Table 1: Oxidation Potential of Benzyl 4-methoxyphenyl sulfide

| Compound | Oxidation Potential (V vs Ag/AgCl) | Technique | Experimental Conditions | Source |

|---|---|---|---|---|

| This compound | 1.50 | Cyclic Voltammetry | 0.01 M substrate, 0.1 M Bu₄NPF₆ in DCE:HFIP (3:1), 50 mV/s scan rate | rsc.org |

The obtained value of 1.50 V is compared to the oxidation potential of phenol (B47542) derivatives under similar conditions, such as 2-ethylphenol (B104991), which was observed to be 1.10 V. rsc.org This indicates that under these specific experimental conditions, this compound is more difficult to oxidize than 2-ethylphenol.

Electrosynthesis of this compound Derivatives

The electrochemical oxidation of this compound can be harnessed for synthetic purposes. Specifically, it has been used in the electrochemical sulfinylation of phenols to produce sulfoxide (B87167) derivatives. An example is the synthesis of 2-ethyl-4-((4-methoxyphenyl)sulfinyl)phenol. rsc.org

This electrosynthesis was carried out in an undivided cell using a graphite (B72142) anode and a nickel cathode. rsc.org The reaction involves the electrolysis of a mixture containing 2-ethylphenol and this compound at a constant current. rsc.org The process was optimized by testing different electrolytes and solvents to maximize the yield of the desired sulfoxide product. rsc.org

Table 2: Optimization of the Electrosynthesis of 2-ethyl-4-((4-methoxyphenyl)sulfinyl)phenol

| Entry | Solvent | Electrolyte | Electrodes (Anode/Cathode) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | DCE:HFIP | Et₄NOTf | C(+)/Ni(-) | 40 | rsc.org |

| 2 | DCE:HFIP | Bu₄NI | C(+)/Ni(-) | complex mixture | rsc.org |

| 3 | DCE:HFIP | Bu₄NPF₆ | C(+)/Ni(-) | 60 | rsc.org |

DCE: 1,2-dichloroethane; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol; Et₄NOTf: Tetraethylammonium trifluoromethanesulfonate; Bu₄NI: Tetrabutylammonium iodide; Bu₄NPF₆: Tetrabutylammonium hexafluorophosphate.

The standard procedure involves electrolyzing a solution of 2-ethylphenol, this compound, and a supporting electrolyte like Bu₄NPF₆ in a DCE:HFIP solvent mixture at a constant current of 15 mA for 2-6 hours at room temperature. rsc.org Following the reaction, the product is purified via silica (B1680970) gel column chromatography, yielding the desired 2-ethyl-4-((4-methoxyphenyl)sulfinyl)phenol. rsc.org

Mechanistic Insights from Electrochemical Studies

Electrochemical experiments provide valuable insights into the reaction mechanism for the synthesis of derivatives from this compound. Control experiments have been instrumental in elucidating the roles of electricity and the reaction components.

A key finding is that electricity is essential for the reaction to proceed. When the reaction between 2-ethylphenol and this compound was stirred overnight without applying an electric current, only trace amounts of the product were formed, with most of the starting material remaining unconsumed. rsc.org This confirms that the transformation is not a simple background thermal reaction but is driven by electrochemical processes.

Conclusion and Future Research Perspectives on Benzyl 4 Methoxyphenyl Sulfide

Synthesis and Reactivity Outlook

The synthesis of Benzyl (B1604629) 4-methoxyphenyl (B3050149) sulfide (B99878) has been accomplished through various methodologies, demonstrating high efficiency and yield. Key methods include the copper-catalyzed cross-coupling of phenyl dithiocarbamates with benzyl halides, affording the product in 80% yield thieme-connect.com, and the benzylation of 4-methoxybenzene thiol, which has been reported to achieve yields as high as 95% rsc.org. Another highly effective method involves the reaction of a phosphinic acid thioester with a Grignard reagent, producing the sulfide in 97% yield rsc.org. More recently, copper-catalyzed protocols using reagents like sodium thiosulfate (B1220275) have also proven effective rsc.org.

Table 1: Selected Synthetic Methods for Benzyl 4-methoxyphenyl sulfide

| Precursors | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Phenyl dithiocarbamate (B8719985), Benzyl halide | Copper salt, Cs₂CO₃ | 80% | thieme-connect.com |

| 4-methoxybenzene thiol, 4-nitrobenzyl bromide | NaOH | 95% | rsc.org |

| S-(4-methoxyphenyl) di(2-tolyl)phosphinothioate, Benzylmagnesium chloride | - | 97% | rsc.org |

| Benzyl chloride, Sodium thiosulfate | CuSO₄·5H₂O | 88% | rsc.org |

The future of synthesis for this compound and related compounds lies in the development of more sustainable and atom-economical methods. Research could be directed towards:

Novel Catalytic Systems: Exploring earth-abundant metal catalysts, such as nickel, which has shown promise in aryl exchange reactions for sulfide synthesis acs.org. The use of heterogeneous nanocatalysts, like silver natural asphalt (B605645) sulfonate, also presents a recyclable and efficient alternative for C-S bond formation acs.org.

Photocatalysis and Electrochemistry: Leveraging light-induced or electrochemical methods offers green alternatives to traditional thermal reactions. The electrochemical sulfinylation of phenols using sulfides like this compound has already been demonstrated, indicating a promising avenue for controlled oxidation reactions rsc.org.

Expanded Reactivity Scope: The known reactivity of this compound primarily involves oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. researchgate.netoup.com Future studies could explore its utility in C-S bond cleavage and functionalization reactions, potentially mediated by photochemistry, to generate valuable molecular fragments. researchgate.net Investigating its role in multicomponent reactions or as a precursor in the synthesis of more complex heterocyclic systems is another fertile ground for research.

Advanced Characterization and Computational Horizons

The structural and electronic properties of this compound have been established using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. rsc.org High-resolution mass spectrometry has been used to confirm its molecular formula. rsc.org

Looking forward, advanced characterization methods can provide deeper insights. Techniques such as 2D NMR spectroscopy (e.g., HMBC, HSQC), already applied to similar sulfur-containing heterocyclic compounds, could be used for unambiguous assignment of complex derivatives. mdpi.com For studying reaction intermediates, time-resolved spectroscopy could be employed to detect transient species like the sulfide radical cations or thionium (B1214772) ions that have been observed in the photooxidation of similar benzyl sulfides. researchgate.net

Computational chemistry offers a powerful complementary tool. While basic computed properties are available from databases like PubChem, more sophisticated computational studies are a clear future direction. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄OS | nih.gov |

| Molecular Weight | 230.33 g/mol | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Future computational horizons include:

Density Functional Theory (DFT) Studies: DFT calculations, which have been used to study related Schiff bases and sulfonamides, can be applied to this compound to model its geometry, vibrational frequencies, and electronic structure with high accuracy. ijcce.ac.irresearchgate.net This can help in interpreting experimental spectroscopic data.

Reaction Mechanism Modeling: Computational modeling can be used to map out the potential energy surfaces of its reactions. This would allow for the elucidation of transition state structures and activation barriers, providing a detailed understanding of its reactivity, such as in the observed electrochemical oxidation pathways. rsc.org

Predicting Properties: Computational screening could predict the properties of novel derivatives of this compound, guiding synthetic efforts toward molecules with specific electronic or optical characteristics.

Future Directions in Synthetic and Mechanistic Studies

The confluence of synthetic innovation and mechanistic investigation will drive the future of research on this compound. The compound is not merely a synthetic target but a platform for exploring fundamental chemical principles and developing new chemical tools.

Future synthetic directions should prioritize efficiency and sustainability. This involves moving beyond established methods to explore catalyst systems that operate under milder conditions, such as the room-temperature, copper-catalyzed synthesis of aryl sulfides in aqueous media. rsc.org The development of one-pot procedures that combine C-S bond formation with subsequent transformations would represent a significant step forward in synthetic efficiency.

From a mechanistic standpoint, several areas warrant deeper investigation:

Elucidating Intermediate Species: While the formation of radical cations has been proposed in the oxidation of benzyl sulfides, direct spectroscopic evidence for these and other intermediates like thionium ions in reactions involving this compound is a key area for future work. researchgate.net

Kinetics and Thermodynamics: Detailed kinetic studies of its various synthetic and transformation reactions, combined with computational analysis, will provide a quantitative understanding of the factors governing its reactivity. This includes investigating the role of substituents on both aromatic rings.

Exploring Unconventional Reactivity: Moving beyond simple sulfur oxidation, future work could probe its potential in transition-metal-catalyzed cross-coupling reactions where the sulfide moiety acts as a directing or leaving group. The principles of Ni-catalyzed aryl exchange reactions could be a starting point for such investigations. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 4-methoxyphenyl sulfide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxybenzyl mercaptan (precursor) with a benzyl halide under basic conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity .

- Base selection : K₂CO₃ or NaH facilitates deprotonation of the thiol group .

- Temperature : Room temperature to 60°C avoids side reactions (e.g., oxidation to sulfoxide) .

- Purification : Flash column chromatography (SiO₂, ethyl acetate/hexane) is effective for isolating the product .

Yield optimization requires balancing these factors. For example, prolonged reaction times in DMF may degrade acid-sensitive moieties .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; ~55 ppm for ¹³C) and aromatic protons (δ 6.8–7.4 ppm). The benzyl-CH₂-S group appears as a doublet (δ ~4.3 ppm, J = 13.4 Hz) .

- FT-IR : Stretching vibrations for C-S (∼700 cm⁻¹) and aryl-O-CH₃ (∼1250 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry. For analogous sulfides (e.g., benzylphenyl sulfide), crystallography revealed planar sulfur centers and bond angles critical for reactivity studies .

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved, particularly in one-pot N- and O-transfer reactions?

this compound undergoes chemoselective oxidation to sulfoximines using reagents like [N-(tert-butyl)imino]iodobenzene diacetate (PhI=NTB). Key steps:

- N-transfer : The sulfide reacts with PhI=NTB to form a sulfilimine intermediate.

- O-transfer : Subsequent treatment with mCPBA oxidizes the intermediate to the sulfoximine .

Critical factors include: - Stoichiometry : Excess oxidant (≥2 equiv) ensures complete conversion.

- Temperature : Reactions at 0°C minimize over-oxidation to sulfones .

- Monitoring : LC-MS or TLC tracks intermediate formation to avoid side products.

Q. How can contradictory spectroscopic data from different synthesis batches be resolved?

Contradictions often arise from:

- Trace oxidation : Air exposure converts sulfide to sulfoxide (δ ~2.8 ppm for CH₂-S=O in ¹H NMR). Use of inert atmosphere (N₂/Ar) and antioxidants (BHT) mitigates this .

- Rotamers : Restricted rotation around the S-aryl bond causes splitting in NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) coalesces peaks for accurate assignment .

- Impurities : Residual solvents (e.g., DMF) may overlap with product signals. High-resolution mass spectrometry (HRMS) confirms molecular ion purity (e.g., [M+H]⁺ at m/z 262.0896) .

Q. What role does this compound play in studying sulfur-centered reaction mechanisms?

This compound serves as a model for probing:

- Nucleophilic substitution : Steric effects of the 4-methoxy group influence reactivity at sulfur .

- Radical pathways : Under UV light, the C-S bond undergoes homolytic cleavage, generating benzyl and arylthio radicals detectable via EPR .

- Catalytic cycles : In Pd-catalyzed cross-couplings, the sulfide acts a ligand, with its electron-rich aryl group modulating catalyst activity .

Methodological Resources

- Synthesis protocols : Refer to Zhou et al. (2021) for comparative analysis of four sulfide synthesis methods .

- Crystallography data : CCDC entries for benzylphenyl sulfide derivatives provide structural benchmarks .

- Safety handling : Store 4-methoxybenzyl mercaptan (precursor) under inert gas to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.